![molecular formula C14H28O5Si B14249872 2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate CAS No. 189194-82-9](/img/structure/B14249872.png)
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three isopropoxy groups and an ethyl prop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate typically involves the reaction of tris(isopropoxy)silane with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of organosilicon derivatives.
Applications De Recherche Scientifique
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is explored for its potential use in biological systems, including as a component in biomaterials.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate exerts its effects involves interactions with molecular targets and pathways. The silicon atom in the compound can form stable bonds with various substrates, facilitating its incorporation into different chemical structures. The isopropoxy groups provide steric hindrance, influencing the reactivity and stability of the compound. The ethyl prop-2-enoate group allows for further functionalization, making the compound versatile in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisopropylsilyl acrylate: Similar in structure but with different functional groups.
Trimethylsilyl prop-2-enoate: Contains a trimethylsilyl group instead of tris(isopropoxy)silyl.
Triethoxysilyl prop-2-enoate: Features ethoxy groups instead of isopropoxy groups.
Uniqueness
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate is unique due to the presence of three isopropoxy groups attached to the silicon atom, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
189194-82-9 |
|---|---|
Formule moléculaire |
C14H28O5Si |
Poids moléculaire |
304.45 g/mol |
Nom IUPAC |
2-tri(propan-2-yloxy)silylethyl prop-2-enoate |
InChI |
InChI=1S/C14H28O5Si/c1-8-14(15)16-9-10-20(17-11(2)3,18-12(4)5)19-13(6)7/h8,11-13H,1,9-10H2,2-7H3 |
Clé InChI |
PGGTYYXAVBEKNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](CCOC(=O)C=C)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

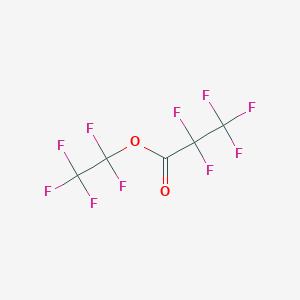
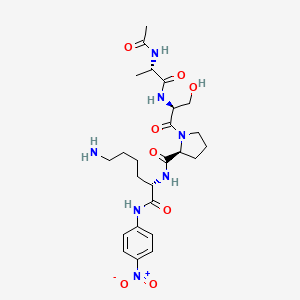
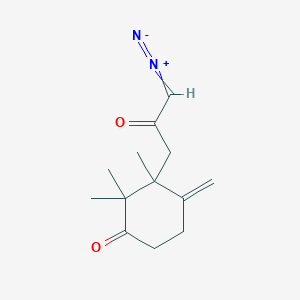
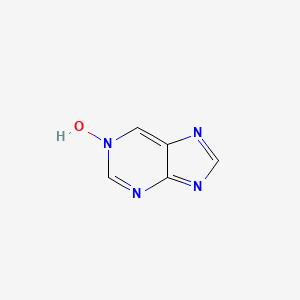
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
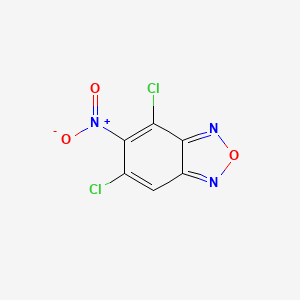
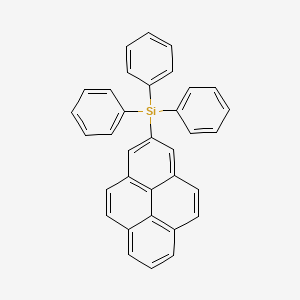
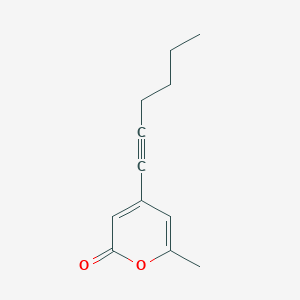
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
